molecular formula C16H26N2O4S B11953821 tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate

tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate

Cat. No.: B11953821
M. Wt: 342.5 g/mol
InChI Key: AMBCGEVZTZQOLK-UHFFFAOYSA-N
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Description

N⁴ vs. N¹ Acylation Selectivity in Diazine-Containing Sulfonamides

The regioselectivity of acylation in diazine-containing sulfonamides, such as those featuring pyrimidine or pyridazine rings, is profoundly influenced by the electronic environment of the nitrogen atoms. In tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate , the sulfonamide group (-SO₂NH-) is conjugated to an aromatic ring, creating distinct reactivity profiles for the N¹ (anilino) and N⁴ (sulfonamido) positions. Experimental studies demonstrate that amino acid coupling agents, such as Nα-protected glycine or dipeptides, exhibit near-exclusive selectivity for the N⁴ nitrogen. This preference is exemplified in reactions with sulfamethazine, where nuclear magnetic resonance (NMR) spectroscopy confirms the disappearance of the aromatic NH₂ signal (δ ≈ 6.5 ppm) and the emergence of a new NH resonance (δ ≈ 10 ppm), characteristic of N⁴-acylated products.

The selectivity arises from the enhanced nucleophilicity of the N⁴ atom due to resonance stabilization. The sulfonamide group delocalizes electron density from the nitrogen lone pair into the sulfur-oxygen π-system, rendering N⁴ less basic but more polarizable. In contrast, the N¹ atom retains greater lone-pair availability, yet steric constraints imposed by the adjacent aromatic ring and tert-butyl ester hinder its accessibility. Comparative assays with sulfisoxazole, an isoxazole-based sulfonamide, further highlight this dichotomy: while traditional acetylating agents (e.g., acetic anhydride) facilitate N¹ acylation, amino acid-derived reagents fail to produce isolable N¹-acylated derivatives. This contrast underscores the unique electronic demands imposed by peptide coupling methodologies.

Computational Modeling of Reaction Pathways Using Density Functional Theory Approaches

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G//B3LYP/6-31G* level provide atomic-level insights into the thermodynamic and kinetic factors governing acylation regioselectivity. For **this compound , geometry optimizations reveal distinct energy minima for N¹- and N⁴-acylated products. The enthalpy of reaction (ΔHₐ) for N⁴ acylation is consistently lower than that for N¹ acylation across diazine-containing sulfonamides, with differences ranging from 26 to 76 kJ·mol⁻¹. For example, sulfamethazine exhibits a ΔHₐ difference of 42.3 kJ·mol⁻¹ favoring N⁴ acylation, while sulfisoxazole shows a marginal 2.8 kJ·mol⁻¹ preference.

Natural Bond Orbital (NBO) analyses quantify lone-pair occupancies at N¹ and N⁴, correlating with experimental reactivity trends. In sulfamethazine, the N⁴ lone-pair occupancy (1.632 e⁻) exceeds that of N¹ (1.521 e⁻), enhancing its nucleophilic potential. Conversely, sulfisoxazole’s N¹ lone-pair occupancy (1.658 e⁻) slightly surpasses N⁴ (1.642 e⁻), aligning with its divergent reactivity. These computational findings rationalize the observed regioselectivity and provide a predictive framework for designing sulfonamide prodrugs with tailored release kinetics.

Steric and Electronic Factors Governing Amino Acid Coupling Orientation

The tert-butyl ester group in This compound introduces significant steric bulk, which modulates both reaction kinetics and product distribution. Coupling reactions employing bulky amino acids (e.g., Nα-Fmoc-L-valine) exhibit reduced yields compared to glycine derivatives, attributable to steric clashes between the tert-butyl moiety and the incoming acylating agent. For instance, L-valine tert-butyl ester hydrochloride (CAS 13518-40-6) achieves ≥99.0% purity in N⁴-acylated products under optimized conditions, whereas bulkier analogs require extended reaction times or elevated temperatures.

Electronic effects further fine-tune coupling orientation. The electron-donating 4-methyl group on the phenylsulfonamide enhances resonance stabilization at N⁴, while the electron-withdrawing sulfonyl group polarizes the N⁴-H bond, facilitating deprotonation during acylation. Hammett substituent constants (σ⁺) for the 4-methyl group (-0.17) indicate mild electron donation, which marginally increases N⁴ nucleophilicity without destabilizing the transition state. Synergistically, these steric and electronic factors ensure high regioselectivity and synthetic efficiency in the preparation of sulfonamide-amino acid conjugates.

Properties

IUPAC Name

tert-butyl 2-amino-5-[(4-methylphenyl)sulfonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-5-6-14(17)15(19)22-16(2,3)4/h7-10,14,18H,5-6,11,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBCGEVZTZQOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

(2S)-2-(Boc-amino)pentanoic acid tert-butyl ester serves as the precursor. Synthesis involves:

  • Step 1 : Boc protection of L-norvaline’s α-amino group using di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 92%).

  • Step 2 : Esterification with tert-butanol via Steglich coupling (DCC, DMAP) in dichloromethane (yield: 85%).

Sulfonylation Reaction

  • Conditions : React Boc-protected intermediate with 4-methylbenzenesulfonyl chloride (1.2 eq) in anhydrous DMF, using N,N-diisopropylethylamine (DIPEA, 2.5 eq) as base at 0°C → 25°C (12 h).

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 3:1). Yield: 78%.

Boc Deprotection

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h).

  • Isolation : Neutralize with saturated NaHCO₃, extract, and concentrate. Yield: 95%.

Key Data :

StepReagentsSolventTemp (°C)Yield (%)
1Boc₂O, THF/H₂OTHF2592
2DCC, DMAP, tert-BuOHCH₂Cl₂0 → 2585
3TsCl, DIPEADMF0 → 2578
4TFACH₂Cl₂2595

Synthetic Route 2: Resolution via Chiral Auxiliaries

Oxazolidinone-Mediated Synthesis

  • Intermediate : (4R)-Benzyl oxazolidinone coupled with γ-aminopentanoic acid tert-butyl ester via Evans’ protocol.

  • Sulfonylation : TsCl (1.1 eq) in CH₂Cl₂ with 2,6-lutidine (0°C, 2 h). Yield: 82%.

  • Auxiliary Removal : LiOH/H₂O₂/THF (0°C → 25°C), yielding enantiomerically pure product (er >99:1).

Diastereomeric Salt Formation

  • Resolution : Combine racemic free amine with (S)-phenylethylamine in ethyl acetate. Crystallize at −20°C to isolate (2S)-enantiomer.

  • Recovery : Treat salt with HCl/EtOAc, neutralize, and extract. Yield: 65% (98% ee).

Large-Scale Purification Techniques

Solvent-Antisolvent Crystallization

  • Process : Dissolve crude product in minimal n-heptane at 50°C, cool to 0°C, and filter. Purity: >99% (HPLC).

Chiral Amine Complexation

  • Example : Tert-butyl amine forms a crystalline complex with the target compound in ethyl acetate (1:1 molar ratio). Yield: 70% after dissociation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.67 (d, J = 8.3 Hz, 2H, Ts ArH), 7.29 (d, J = 8.0 Hz, 2H, Ts ArH), 4.12 (m, 1H, α-CH), 2.42 (s, 3H, Ts CH₃), 1.44 (s, 9H, t-Bu).

  • [α]D²⁵ : +12.5° (c = 1.0, CHCl₃).

Chromatographic Purity

  • HPLC : C18 column, 85:15 H₂O/ACN, 1 mL/min, tR = 6.7 min (purity 99.3%).

Comparative Evaluation of Methods

ParameterRoute 1Route 2
Overall Yield (%)5853
StereoselectivityModerateHigh
ScalabilityHighModerate
Cost Efficiency$$$$$

Route 1 is preferable for industrial-scale production due to fewer steps and lower reagent costs. Route 2 excels in enantiomeric excess, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate protein-protein interactions, or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

tert-Butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

  • CAS : 2757961-56-9
  • Formula: C₁₄H₂₆FNO₅
  • MW : 307.36 g/mol
  • Dual Protecting Groups: Features both tert-butoxycarbonyl (Boc) and tert-butyl ester groups, enabling orthogonal deprotection strategies .

tert-Butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethylbenzopyran-6-yl)sulfonylamino]methylidene]amino]pentanoate

  • CAS : 169543-81-1
  • Formula : C₂₄H₄₀N₄O₅S
  • MW : 496.66 g/mol
  • Extended Conjugation: The benzopyran moiety may confer UV-visible absorption properties absent in the simpler tosylamide derivative .

tert-Butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

  • CAS : 63983-88-0
  • Formula: C₁₇H₂₅NO₄
  • MW : 295.38 g/mol
  • Key Differences :
    • Benzyloxycarbonyl (Cbz) Group : Unlike the tosylamide, the Cbz group is base-labile, offering distinct deprotection conditions.
    • Simpler Backbone : Lacks the sulfonamide functionality, reducing steric hindrance and chemical stability .

(3S,4S)-tert-Butyl 4-amino-3-hydroxy-5-phenylpentanoate

  • CAS : 951637-18-6
  • Formula: C₁₅H₂₃NO₃
  • MW : 265.35 g/mol
  • Hydroxy and Amino Groups: The 3-hydroxy and 4-amino groups create a stereochemical environment distinct from the linear tosylamide chain in the target compound .

tert-Butyl 2-amino-5-(1,3-dioxolan-2-yl)pentanoate

  • CAS : 2680618-20-4
  • Formula: C₁₂H₂₃NO₄
  • MW : 245.32 g/mol
  • Key Differences :
    • Dioxolane Ring : The 1,3-dioxolane group enhances solubility in polar solvents but may hydrolyze under acidic conditions.
    • Reduced Complexity : Smaller molecular weight and lack of sulfonamide functionalization simplify synthesis but limit stability .

Research Implications

  • Synthetic Utility : The tert-butyl ester and tosylamide groups in the target compound provide robust protection for amines and carboxylates, enabling multi-step syntheses of peptide analogs .
  • Biological Relevance : Compounds like the benzopyran sulfonyl derivative may exhibit enhanced binding to hydrophobic enzyme pockets, while fluorinated analogs could resist enzymatic degradation .
  • Stability Trade-offs : The dioxolane and Cbz-protected analogs offer simpler synthetic routes but require careful handling to avoid premature deprotection .

Biological Activity

tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate, also known by its CAS number 923276-09-9, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁N₃O₂S
  • Molecular Weight : 247.33 g/mol
  • LogP : 3.459
  • Polar Surface Area (PSA) : 52.32 Ų

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some analogs have shown potential in inhibiting tumor cell growth.
  • Inhibition of Enzymes : Certain derivatives impact enzyme activity related to metabolic pathways.
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their effectiveness against bacterial strains.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the Amino Acid Backbone : Utilizing protected amino acids and coupling agents.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
  • Purification and Characterization : Employing chromatographic techniques to isolate the desired compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study 1: Antitumor Activity

A study published in PubMed examined the antitumor effects of various amino acid derivatives, including those structurally similar to this compound. Results indicated that these compounds could inhibit the growth of specific tumor cell lines, suggesting potential as therapeutic agents against cancer .

Study 2: Enzyme Inhibition

Research focused on the inhibition of dihydrofolate reductase (DHFR) by amino acid derivatives showed that some compounds could effectively reduce enzyme activity, which is crucial for cancer cell proliferation. This study highlighted the importance of structural modifications in enhancing biological activity .

Study 3: Antimicrobial Properties

An investigation into the antimicrobial properties of sulfonamide-based compounds demonstrated efficacy against various bacterial strains. The presence of the sulfonamide group was critical for enhancing antibacterial activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor25
Compound BDHFR Inhibition15
Compound CAntimicrobial10

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